

Splicing Variants of the Ghrelin Gene: A Technical Guide for Researchers

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Abstract

The human ghrelin gene (GHRL) is a complex locus that gives rise to a variety of peptide hormones through alternative splicing and post-translational modifications. While acyl-ghrelin is the most well-characterized peptide for its role in appetite stimulation and growth hormone release via the GHSR1a receptor, a growing body of evidence reveals a diverse landscape of splice variants with distinct and sometimes opposing functions. These variants, including desacyl ghrelin, In1-ghrelin, and other truncated forms, are implicated in a range of physiological and pathological processes, from metabolic regulation to cancer progression. Understanding the molecular intricacies of these variants, their signaling pathways, and their functional consequences is critical for the development of novel therapeutics targeting the ghrelin system. This guide provides an in-depth overview of the known splicing variants of the GHRL gene, summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex molecular interactions involved.

Genomic Structure of the Human Ghrelin Gene (GHRL)

The human ghrelin gene (GHRL) is located on chromosome 3p25.3.[1] Initial reports described a gene consisting of five exons; however, subsequent research has revised this structure, demonstrating that the gene spans approximately 7.2 kb and is composed of at least six exons.



[2][3][4] The canonical preproghrelin is a 117-amino acid peptide encoded by exons 1 through 4.[2] The 28-amino acid mature ghrelin peptide is encoded by portions of exons 1 and 2, while exon 3 encodes the 23-amino acid peptide obestatin.[2] Alternative splicing of the GHRL premRNA generates a variety of transcripts, leading to different peptide products.[3][4]

Major Ghrelin Gene Splice Variants and Peptide Products

Alternative splicing of the GHRL gene results in several mRNA transcripts that, after translation and post-translational processing, yield distinct peptide isoforms.

- Canonical Preproghrelin: This is the full-length transcript that produces the precursor for both acyl-ghrelin (AG) and des-acyl ghrelin (DAG), as well as obestatin. The acylation of ghrelin at the third serine residue by the enzyme Ghrelin O-acyltransferase (GOAT) is essential for its binding to the canonical receptor, GHSR1a, and its subsequent orexigenic and growth hormone-releasing effects.[5][6] Des-acyl ghrelin, the more abundant form in circulation, does not bind GHSR1a but exhibits biological activities through other, not yet fully identified, receptors.[6][7][8]
- des-Gln14-Ghrelin: In rodents, an alternative splice acceptor site within exon 2 leads to the
 production of a ghrelin variant that lacks the 14th amino acid, glutamine.[1][5] This variant,
 des-Gln14-ghrelin, retains the n-octanoic acid modification and exhibits similar potency to
 canonical ghrelin.[1]
- In1-Ghrelin: This splice variant arises from the retention of intron 1 and the exclusion of exons 3 and 4.[9] The resulting peptide shares the first 13 amino acids with canonical ghrelin, including the acylation site, allowing it to be modified by GOAT and to activate the GHSR-1a receptor.[9] In1-ghrelin is overexpressed in several cancers, including neuroendocrine tumors, and is associated with increased tumor aggressiveness, proliferation, and migration.[9][10][11]
- Exon 2-Deleted Variant (Minighrelin): A variant lacking exon 2 has been identified in both humans and mice.[12][13] This transcript is predicted to encode a C-terminally truncated peptide, termed "minighrelin," which retains the first 13 amino acids of ghrelin.[13] When octanoylated, this shorter peptide appears to have similar or exigenic and proliferative effects as full-length ghrelin.[12][13][14]



• Obestatin-only and C-ghrelin-only Transcripts: Studies have identified mRNA transcripts that may exclusively encode for obestatin or the C-terminal region of preproghrelin (C-ghrelin), independent of full-length preproghrelin translation.[2][3] This suggests that these peptides can be produced independently and may have unique regulatory mechanisms.[3]

Quantitative Data on Ghrelin Splice Variants

The functional implications of ghrelin splice variants are underscored by quantitative differences in their expression, receptor binding, and cellular effects.



Variant/Peptid e	Organism/Syst em	Method	Finding	Reference
In1-Ghrelin	Human Neuroendocrine Tumor (NET) Tissues	qRT-PCR	Expression levels significantly elevated in tumoral tissue compared to normal adjacent tissue.	[10]
In1-Ghrelin	Human NET Patients	qRT-PCR	Expression levels were higher in patients with progressive disease vs. stable/cured disease.	[10]
In1-Ghrelin	NET Cell Lines (BON-1/QGP-1)	Proliferation/Migr ation Assays	Overexpression increased cell proliferation and migration.	[10]
Exon 2-Deleted Variant (Minighrelin)	Mice	In vivo feeding study	Intraperitoneal injection of octanoylated minighrelin (100 nmol/kg) significantly stimulated appetite and feeding.	[12][13]
Exon 2-Deleted Variant	PC3 Prostate Cancer Cells	Cell Proliferation/Migr ation Assays	Forced expression stimulated cell proliferation and migration, similar	[12][13]



			to canonical preproghrelin.	
Des-acyl Ghrelin	H9c2 Cardiomyocytes	Radioligand Binding Assay	Binds to high- affinity sites, which are also recognized by acyl-ghrelin, but these cells do not express GHSR-1a.	[7]
Des-acyl Ghrelin	C2C12 Skeletal Myoblasts	Proliferation Assay (DNA Synthesis)	10 nM des-acyl ghrelin inhibited cell proliferation in growth medium.	[15]
Des-acyl Ghrelin	C2C12 Skeletal Myoblasts	Differentiation Assay	10 nM des-acyl ghrelin stimulated myoblast differentiation and fusion into myotubes.	[15]
des-Gln14- Ghrelin	Rat	In vitro GH release	Potency of stimulating GH release is the same as canonical ghrelin.	[1]

Signaling Pathways

The diverse biological effects of ghrelin peptides are mediated through distinct signaling cascades. Acyl-ghrelin primarily signals through the G-protein coupled receptor GHSR1a, while des-acyl ghrelin and potentially other variants act via alternative, GHS-R1a-independent pathways.



Acyl-Ghrelin Signaling via GHSR1a

Acyl-ghrelin binding to GHSR1a activates $G\alpha q$ proteins, leading to the stimulation of Phospholipase C (PLC).[14][16] This results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively.[14][16] This pathway is central to ghrelin's effects on growth hormone secretion and appetite regulation.[16]

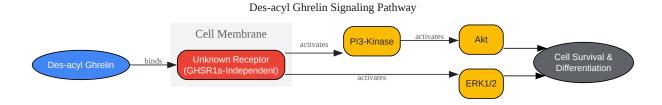


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Canonical Acyl-Ghrelin Signaling Pathway

Des-acyl Ghrelin Signaling

Des-acyl ghrelin does not bind GHSR1a but exerts biological effects, such as inhibiting apoptosis in cardiomyocytes and promoting differentiation in skeletal muscle cells.[7][15] These actions are mediated through a yet-to-be-identified receptor and involve the activation of the ERK1/2 and PI3-kinase/Akt signaling pathways.[7] This highlights a separate mechanism of action for the unacylated form of the hormone.



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Des-acyl Ghrelin Signaling Pathway

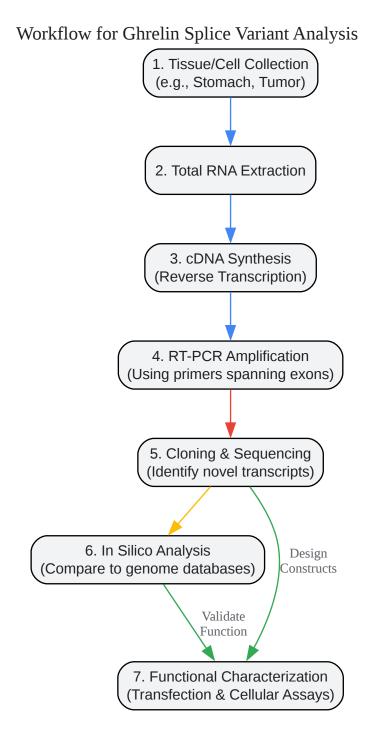
Experimental Protocols

The identification and characterization of ghrelin splice variants involve a range of molecular biology techniques. Below are summarized methodologies for key experiments.

Workflow for Splice Variant Identification and Characterization

The general workflow begins with isolating genetic material from tissues of interest, followed by amplification, identification, and functional validation of novel splice variants.





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Workflow for Ghrelin Splice Variant Analysis

Reverse Transcription PCR (RT-PCR) for Variant Detection



Objective: To detect and amplify specific ghrelin mRNA splice variants from biological samples.

- RNA Isolation: Extract total RNA from tissues or cells using a TRIzol-based method or a commercial spin-column kit. Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
- DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA, which could lead to false-positive results.
- cDNA Synthesis: Synthesize first-strand cDNA from 1-2 μg of total RNA using a reverse transcriptase enzyme. Priming can be done with oligo(dT) primers (for polyadenylated mRNA), random hexamers (for all RNA), or gene-specific primers.
- PCR Amplification:
 - Design primers that flank the region of expected splicing. For example, to detect variants involving exons 1-4, a forward primer in exon 1 and a reverse primer in exon 4 can be used.[17]
 - Set up a PCR reaction containing cDNA template, forward and reverse primers, dNTPs,
 PCR buffer, and a thermostable DNA polymerase (e.g., Taq polymerase).
 - Perform PCR with an initial denaturation step (e.g., 95°C for 5 min), followed by 30-35 cycles of denaturation (95°C), annealing (55-65°C, primer-dependent), and extension (72°C), and a final extension step (72°C for 10 min).
- Analysis: Analyze the PCR products on an agarose gel. Different splice variants will appear
 as bands of different sizes. These bands can be excised, purified, and sent for Sanger
 sequencing to confirm their identity.

Cell Transfection and Functional Assays

Objective: To study the cellular effects of a specific ghrelin splice variant by overexpressing it in a relevant cell line.

 Plasmid Construction: Subclone the full-length cDNA of the splice variant of interest (e.g., Exon 2-deleted preproghrelin) into a mammalian expression vector (e.g., pCMV6-AC).[13]



- Cell Culture: Culture a suitable cell line (e.g., PC3 prostate cancer cells) in appropriate media and conditions until they reach 70-80% confluency.[13]
- Transfection:
 - On the day of transfection, dilute the plasmid DNA and a transfection reagent (e.g., Lipofectamine 2000) in serum-free medium according to the manufacturer's protocol.
 - Incubate to allow lipid-DNA complexes to form.
 - Add the complexes to the cells and incubate for 4-6 hours.
 - Replace the medium with complete growth medium.
- Stable Cell Line Selection (Optional): For long-term studies, co-transfect with a plasmid conferring antibiotic resistance. After 48 hours, add the appropriate antibiotic (e.g., G418) to the medium to select for cells that have successfully integrated the plasmid.[13]
- Validation of Overexpression: Confirm the overexpression of the target transcript and/or protein using gRT-PCR or Western blotting.
- Functional Assays:
 - Proliferation Assay: Seed transfected cells at a low density and measure their growth over time using methods like MTT assay, cell counting, or Ki67 staining.[9]
 - Migration Assay (Wound-Healing): Create a "scratch" in a confluent monolayer of transfected cells. Measure the rate at which the cells migrate to close the wound over 24-48 hours.[9]

Conclusion and Future Perspectives

The ghrelin gene locus is far more complex than initially understood, encoding a family of peptides with diverse and important biological functions. Alternative splicing provides a critical mechanism for generating this diversity, producing variants like In1-ghrelin and minighrelin that have distinct roles in physiology and are increasingly implicated in pathology, particularly in cancer. Des-acyl ghrelin, once considered inactive, is now recognized as a hormone in its own right with a unique signaling pathway.



For researchers and drug development professionals, these splice variants represent a rich field of new targets. The development of specific agonists or antagonists for receptors of desacyl ghrelin or antibodies targeting oncogenic variants like In1-ghrelin could lead to novel therapeutic strategies for metabolic disorders, cachexia, and cancer. Future research should focus on unequivocally identifying the receptors for non-canonical ghrelin peptides, further elucidating their downstream signaling pathways, and exploring the tissue-specific regulation of GHRL gene splicing.

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